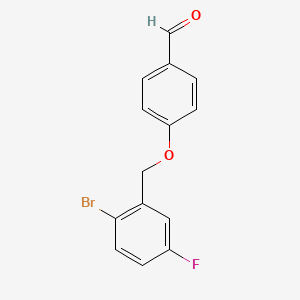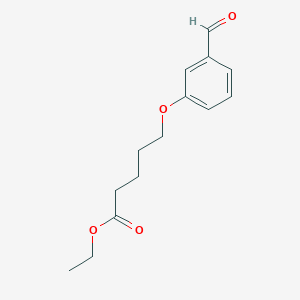
Ethyl 5-(3,4-difluoro-phenoxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,4-difluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16F2O3 It is an ester derivative, characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(3,4-difluoro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3,4-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(3,4-difluoro-phenoxy)pentanoic acid.
Reduction: 5-(3,4-difluoro-phenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(3,4-difluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated phenoxy group.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3,4-difluoro-phenoxy)pentanoate depends on its interaction with specific molecular targets. The fluorine atoms on the phenoxy group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-phenoxy-pentanoate: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
Ethyl 5-(4-fluoro-phenoxy)pentanoate: Contains only one fluorine atom, which may affect its reactivity and binding affinity.
Ethyl 5-(3,5-difluoro-phenoxy)pentanoate: The fluorine atoms are positioned differently, potentially altering its chemical behavior.
Uniqueness
Ethyl 5-(3,4-difluoro-phenoxy)pentanoate is unique due to the specific placement of the fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
ethyl 5-(3,4-difluorophenoxy)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLVFQPAMGTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996015.png)


